molecular formula C7H10O3S B1279344 Methyl 4-oxothiane-3-carboxylate CAS No. 4160-61-6

Methyl 4-oxothiane-3-carboxylate

Cat. No.: B1279344
CAS No.: 4160-61-6
M. Wt: 174.22 g/mol
InChI Key: MCUXKFHPGMEIIW-UHFFFAOYSA-N
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Description

Methyl 4-oxothiane-3-carboxylate is a chemical compound that belongs to the class of thiazolidinones. It has gained significant attention in the scientific community due to its potential biological activities and applications in various fields.

Scientific Research Applications

Methyl 4-oxothiane-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-oxothiane-3-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of thioacetic acid with methyl acrylate in the presence of a base, followed by cyclization to form the thiazolidinone ring. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 2-4 hours .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of catalysts such as palladium or platinum to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxothiane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various esters and ethers.

Mechanism of Action

The mechanism of action of methyl 4-oxothiane-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-4-oxothiolane-3-carboxylate
  • Methyl 4-oxotetrahydrothiopyran-3-carboxylate
  • Methyl 4-oxothiolane-3-carboxylate

Uniqueness

Methyl 4-oxothiane-3-carboxylate is unique due to its specific thiazolidinone ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in certain chemical reactions and has shown promising results in biological assays .

Properties

IUPAC Name

methyl 4-oxothiane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3S/c1-10-7(9)5-4-11-3-2-6(5)8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUXKFHPGMEIIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438848
Record name Methyl 4-oxothiane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4160-61-6
Record name Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4160-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-oxothiane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-oxotetrahydrothiopyran-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What makes methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate a useful reagent in organic synthesis?

A1: This compound possesses a unique structure that allows it to participate in interesting chemical transformations. Specifically, the presence of the CH-acidic site adjacent to the carbonyl group makes it susceptible to reactions with electrophiles. [] For example, in the presence of triphenylphosphine, methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate readily reacts with acetylenic esters to form phosphorus ylides. These ylides can then undergo an intramolecular Wittig reaction, leading to the formation of functionalized thiopyran derivatives. [] This approach highlights the potential of this compound as a building block for more complex molecules containing the thiopyran motif.

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